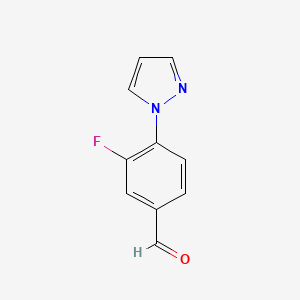

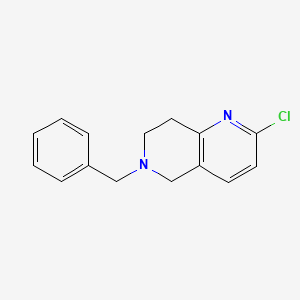

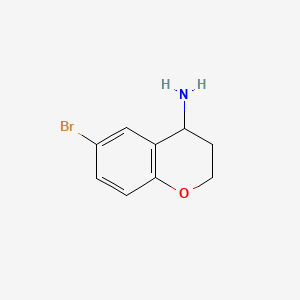

![molecular formula C11H17ClN2O3S B1340923 1-[2-(吗啉-4-磺酰基)苯基]甲胺盐酸盐 CAS No. 918812-18-7](/img/structure/B1340923.png)

1-[2-(吗啉-4-磺酰基)苯基]甲胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

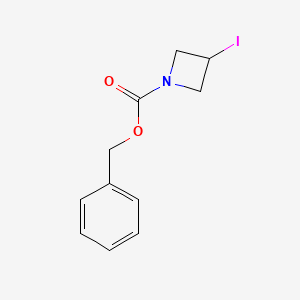

The compound "1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride" is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Morpholine derivatives are known for their potential therapeutic applications, including antidepressant and antitumor activities. The papers provided discuss related compounds that share some structural similarities with the compound , such as the presence of a morpholine ring and their potential biological activities.

Synthesis Analysis

The synthesis of morpholine derivatives typically involves the aminomethylation of key starting compounds. For instance, in the synthesis of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenylpropan-1-one, aminomethylation of 1-(4-methylphenyl)-2-phenylethan-1-one with paraformaldehyde and morpholine in ethanol was performed . Similarly, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride involved a cyclization reaction of 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent, followed by reduction and acidification . These methods highlight the typical synthetic routes that could be relevant for the synthesis of "1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride," although the exact synthesis for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This ring structure is often modified with various substituents that can influence the compound's biological activity. For example, the tertiary aminoalkanol hydrochlorides discussed in the papers have a morpholine ring and were confirmed by H NMR and IR spectra, with the IR spectra showing an absorption band due to OH stretching vibrations and the H NMR spectra showing a broadened singlet for the OH proton . These spectroscopic techniques are essential for confirming the structure of such compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of morpholine derivatives often include nucleophilic addition, as seen with the addition of Grignard reagents to amino ketone to afford the corresponding aminoalkanols . Cyclization reactions are also common, as demonstrated in the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride . These reactions are crucial for constructing the morpholine core and introducing various functional groups that can modulate the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely depending on the substituents attached to the morpholine ring. For instance, the tertiary aminoalkanol hydrochlorides synthesized in one study were crystalline substances, indicating solid-state stability . The solubility, metabolic stability, and ability to penetrate biological membranes such as the Caco-2 cells are also important properties that can influence a compound's drug-like characteristics. For example, the aryloxyethyl derivative of 1-(1-benzoylpiperidin-4-yl)methanamine showed high solubility, metabolic stability, and Caco-2 penetration, which are favorable properties for a potential drug candidate .

科学研究应用

合成和生物活性

吗啉衍生物已被合成并表征用于各种生物活性。例如,一项关于吗啉衍生物的合成和生物活性评价的研究揭示了它们在抗菌、抗结核和抗氧化应用中的潜力。该研究提出了一种通过回流 1,3,4 恶二唑-2-硫醇与 4-(2-氯乙基)吗啉盐酸盐合成的化合物,显示出显着的抗结核活性,并且抗菌活性优异,表明吗啉衍生物在解决传染病方面的广泛适用性 (Mamatha S.V 等人,2019)。

化学合成和表征

吗啉衍生物的化学合成和表征一直是一个重点领域,旨在了解它们的结构性质和进一步化学修饰的潜力。一项关于从 2-溴-1-(4-甲氧基苯基)-1-丙酮和乙醇胺合成 3-甲基-2-(4-甲氧基苯基)吗啉盐酸盐的详细研究展示了吗啉衍生物在化学合成中的多功能性。合成的化合物使用红外光谱、1H NMR 和质谱技术表征,突出了吗啉衍生物合成方法学的进步 (谭斌,2011)。

药理学评价

吗啉衍生物的药理学评估突出了它们在治疗各种疾病方面的潜力。一项合成和评价 3-甲基-5-苯基-2-(3-氟苯基)吗啉盐酸盐的抗抑郁活性的研究证明了其在动物模型中的有效性。该化合物通过在非质子极性溶剂中胺化和环化,然后酸化合成,在抗抑郁活性测试中显示出有希望的结果,强调了吗啉衍生物在心理健康方面的治疗潜力 (陶元,2012)。

缓蚀

对吗啉衍生物缓蚀性能的研究提供了将它们应用于保护金属免受腐蚀的见解。一项关于结构明确的 1,2,3-三唑衍生物在低碳钢-盐酸界面上的缓蚀性能的研究证明了其高效率。该化合物通过实验和计算方法相结合进行表征,显示出腐蚀显着减少,表明吗啉衍生物在工业应用中的效用 (Meryem Hrimla 等人,2021)。

未来方向

属性

IUPAC Name |

(2-morpholin-4-ylsulfonylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S.ClH/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13;/h1-4H,5-9,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMDNVBLYNZQFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585860 |

Source

|

| Record name | 1-[2-(Morpholine-4-sulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride | |

CAS RN |

918812-18-7 |

Source

|

| Record name | 1-[2-(Morpholine-4-sulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。